molecular formula C20H43NO3 B11715134 2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol

2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B11715134
M. Wt: 345.6 g/mol
InChI Key: ZXXNITCZQHAWAE-UHFFFAOYSA-N
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Description

2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol is a polyhydroxy compound featuring a hexadecylamino (C16 alkyl chain) substituent and three hydroxyl groups. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Properties

Molecular Formula

C20H43NO3

Molecular Weight

345.6 g/mol

IUPAC Name

2-(hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-20(17-22,18-23)19-24/h21-24H,2-19H2,1H3

InChI Key

ZXXNITCZQHAWAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(CO)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of hexadecylamine with formaldehyde and a suitable diol. One common method is the Mannich reaction, where hexadecylamine reacts with formaldehyde and propane-1,3-diol under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol is largely dependent on its interaction with biological membranes. The long hydrophobic hexadecyl chain allows the compound to integrate into lipid bilayers, while the hydrophilic amino and hydroxyl groups facilitate interactions with aqueous environments. This amphiphilic nature enables the compound to modulate membrane fluidity and permeability, making it useful in various biomedical applications.

Comparison with Similar Compounds

2-(Pentadecylamino)-2-(hydroxymethyl)propane-1,3-diol

  • Structure : Differs by one fewer methylene group (C15 vs. C16 chain).
  • Molecular Formula: C19H41NO3 (vs. C20H43NO3 for the hexadecyl analog) .

Substituted Amino Derivatives

2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (DMTA)

  • Structure: Replaces hexadecylamino with dimethylamino (N(CH3)2).
  • Properties : pKa = 9.1; Boiling Point (BP) = 305°C .
  • Implications : The shorter alkyl substituent increases water solubility, favoring use in buffering systems (e.g., analogous to BisTris) rather than lipid-based applications.

BisTris [2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol]

  • Structure: Contains bis(2-hydroxyethyl)amino instead of hexadecylamino.
  • Properties : Enhanced hydrophilicity due to additional hydroxyls; widely used as a biological buffer .
  • Implications : The hexadecyl derivative’s hydrophobicity limits its utility in aqueous buffers but expands its use in lipid-rich environments.

Aromatic and Functional Group Variants

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol

  • Structure: Replaces hexadecylamino with a 4-methylphenoxy group.
  • Properties : Molecular weight = 226.27 g/mol; XLogP3 = 0.3 (indicating moderate lipophilicity) .

Physicochemical and Functional Comparison

Compound Molecular Formula Key Substituent Molecular Weight (g/mol) Hydrophobicity (XLogP3) Notable Applications
This compound C20H43NO3 C16 alkylamino ~327.5* High (estimated >5) Surfactants, lipid bilayers
2-(Pentadecylamino) analog C19H41NO3 C15 alkylamino 313.5 High Similar to C16 analog
DMTA C7H17NO3 Dimethylamino 163.2 Low (estimated ~-1.5) Buffering agents
BisTris C8H19NO5 Bis(2-hydroxyethyl) 209.2 Low (XLogP3 = -2.2) Biological buffers
Phenoxy derivative C12H18O4 4-Methylphenoxy 226.3 Moderate (XLogP3 = 0.3) Organic synthesis intermediates

*Estimated based on pentadecyl analog’s data .

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